3-(Piperidin-1-yl)but-3-en-2-one
Description
3-(Piperidin-1-yl)but-3-en-2-one is a heterocyclic compound featuring a piperidine ring conjugated with an α,β-unsaturated ketone (butenone) moiety. This structure imparts unique reactivity and biological activity, making it a scaffold of interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring contributes to lipophilicity and hydrogen-bonding capabilities, while the enone system enables Michael addition reactions and electrophilic interactions.
Properties
CAS No. |
359840-59-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-piperidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(9(2)11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
InChI Key |
POXCSQIVQBPCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable butenone precursor under basic conditions. For example, the reaction of piperidine with 3-buten-2-one in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of 3-(Piperidin-1-yl)but-3-en-2-one typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(Piperidin-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)but-3-en-2-one is primarily related to its ability to interact with biological targets through its enone and piperidine moieties. The enone group can undergo Michael addition reactions with nucleophiles in biological systems, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Piperidin-1-yl)but-3-en-2-one with structurally analogous compounds, highlighting differences in structure, synthesis, and bioactivity:
Key Research Findings
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., nitro, cyano) enhance stability and bioactivity in acrylonitrile and imidazole hybrids .
- Fluorination (as in 2i ) improves metabolic stability and blood-brain barrier penetration .
Critical Analysis of Evidence
- Contradictions : While 142b shows low cytotoxicity, other piperidine hybrids (e.g., patent compounds ) lack cytotoxicity data, making direct comparisons challenging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
